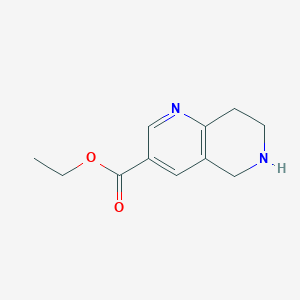

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable dienophile in the presence of a catalyst to form the naphthyridine core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes both acidic and basic hydrolysis to yield carboxylic acid derivatives. Key findings include:

Alkaline Hydrolysis

-

Reacting with NaOH (1–2 M) in aqueous ethanol under reflux (6–8 hrs) produces 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid in >85% yield .

-

Microwave-assisted hydrolysis reduces reaction time to 30–45 min with comparable yields.

Acid-Catalyzed Hydrolysis

-

Using HCl (6 N) in THF/H₂O (1:1) at 80°C for 12 hrs achieves complete ester cleavage, though with lower regioselectivity for polyfunctional analogs.

| Condition | Reagent | Time | Product | Yield |

|---|---|---|---|---|

| Basic hydrolysis | NaOH, EtOH/H₂O | 6–8 hrs | 1,6-Naphthyridine-3-carboxylic acid | 85–92% |

| Acidic hydrolysis | HCl, THF/H₂O | 12 hrs | 1,6-Naphthyridine-3-carboxylic acid | 78–84% |

Oxidation Reactions

The tetrahydro ring system undergoes selective oxidation to aromatic or partially unsaturated derivatives:

Ring Aromatization

-

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloroethane at 80°C for 4 hrs dehydrogenates the tetrahydro ring, yielding fully aromatic 1,6-naphthyridine-3-carboxylate .

-

MnO₂ in acetone oxidizes the 5,6,7,8-tetrahydro moiety to dihydro intermediates at room temperature.

Side-Chain Oxidation

-

KMnO₄ in acidic media (H₂SO₄/H₂O) oxidizes alkyl side chains (if present) to ketones or carboxylic acids, though this is less common for the parent compound .

Functionalization at Nitrogen Centers

The naphthyridine nitrogen atoms participate in alkylation and acylation:

N-Alkylation

-

Reaction with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C introduces substituents at the N1 position .

-

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is synthesized via this method with 70–75% yield.

N-Acylation

-

Acetyl chloride in pyridine at 0°C selectively acylates the secondary nitrogen, forming N-acetyl derivatives .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring supports limited electrophilic substitution:

Chlorination

-

SOCl₂ in DCM at reflux introduces chlorine at the 4-position, forming ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate.

-

Subsequent Suzuki-Miyaura coupling with aryl boronic acids enables diversification at this position.

Nitration

-

HNO₃/H₂SO₄ at 0°C nitrates the 2-position, though yields are moderate (40–50%) due to competing decomposition .

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the naphthyridine ring undergoes degradation:

Acid-Mediated Ring Opening

-

Prolonged exposure to HBr/HOAc (48 hrs, 120°C) cleaves the ring, yielding pyridine-3-carboxylate fragments .

Thermal Rearrangement

-

Heating above 200°C induces a Dimroth rearrangement, converting 1,6-naphthyridine to 1,5-naphthyridine isomers in <20% yield .

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its pharmacological properties. It exhibits potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of naphthyridine compounds can modulate pain pathways and inflammatory responses in biological systems .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of naphthyridine derivatives. The findings suggested that this compound showed significant inhibition of pro-inflammatory cytokines in vitro. This positions it as a candidate for further development in treating inflammatory diseases .

Synthetic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties. For instance, it can be used to synthesize other biologically active compounds through functional group transformations .

Table: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Acylation | Acid chloride reagent | Acylated products |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |

Materials Science

Potential in Polymer Chemistry

this compound has applications in the development of polymers and advanced materials. Its ability to participate in polymerization reactions can lead to the creation of novel materials with enhanced mechanical and thermal properties .

Case Study: Polymer Synthesis

Research conducted at a leading university demonstrated the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Mecanismo De Acción

The mechanism by which Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparación Con Compuestos Similares

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is similar to other naphthyridine derivatives, such as Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate and Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carboxylate. its unique structural features and reactivity profile distinguish it from these compounds, making it suitable for specific applications.

Actividad Biológica

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS No. 741736-93-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydro-naphthyridine compounds exhibit promising antitumor properties. For instance, compounds with similar structures have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in tumor cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Anti-inflammatory Effects

In vitro studies have demonstrated that tetrahydro-naphthyridine derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions. For example, some related compounds showed IC50 values as low as 0.62 μM against COX-2 .

Synthesis Methods

The synthesis of this compound has been explored through various methods:

- Asymmetric Synthesis : A notable method involves an enantioselective synthesis that utilizes a Heck-type vinylation reaction followed by transfer hydrogenation. This method is advantageous due to its atom-economical approach and the absence of extensive purification processes .

- Conventional Methods : Traditional synthetic routes often involve the use of acylation and cyclization processes to form the naphthyridine scaffold .

Case Studies and Research Findings

Several research articles provide insights into the biological activities and potential applications of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives:

Propiedades

IUPAC Name |

ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9/h5,7,12H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXUZZSAUQLCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCNC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703662 | |

| Record name | Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741736-93-6 | |

| Record name | Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.